molecular formula C9H9N3O2 B3355641 Benzonitrile, 2-(dimethylamino)-6-nitro- CAS No. 63140-76-1

Benzonitrile, 2-(dimethylamino)-6-nitro-

Cat. No. B3355641
CAS RN: 63140-76-1
M. Wt: 191.19 g/mol
InChI Key: DKGMVKLZHSWULA-UHFFFAOYSA-N
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Description

“Benzonitrile, 2-(dimethylamino)-6-nitro-” is a chemical compound with the molecular formula C9H10N2 . It has a molecular weight of 146.19 . The IUPAC name for this compound is 2-(dimethylamino)benzonitrile .


Molecular Structure Analysis

The molecular structure of “Benzonitrile, 2-(dimethylamino)-6-nitro-” consists of a benzonitrile core with a dimethylamino group attached to the 2-position . The InChI code for this compound is 1S/C9H10N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

The compound “Benzonitrile, 2-(dimethylamino)-6-nitro-” is a solid or liquid at room temperature . It should be stored at 2-8°C in a dark, dry place . .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if inhaled, ingested, or if it comes into contact with the skin . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

2-(dimethylamino)-6-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-11(2)8-4-3-5-9(12(13)14)7(8)6-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGMVKLZHSWULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468179
Record name Benzonitrile, 2-(dimethylamino)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 2-(dimethylamino)-6-nitro-

CAS RN

63140-76-1
Record name Benzonitrile, 2-(dimethylamino)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Dimethylamino-6-nitrobenzonitrile is prepared from molar equivalents of 2,6-dinitrobenzonitrile and dimethylamine hydrochloride in dimethylformamide in the presence of aqueous KOH.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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